![molecular formula C19H18BrP B156084 (2H3)Methyltriphenylphosphonium bromide CAS No. 1787-44-6](/img/structure/B156084.png)
(2H3)Methyltriphenylphosphonium bromide
Overview
Description
Methyltriphenylphosphonium bromide is an organophosphorus compound with potential use as a precursor and a solvent in organic synthesis . It is the principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent .
Synthesis Analysis
Methyltriphenylphosphonium bromide is prepared by treating triphenylphosphine with methyl bromide . It is also used in the synthesis of phosphonium hexatungstate complexes .Molecular Structure Analysis
The molecular formula of Methyltriphenylphosphonium bromide is C19H18BrP . It is the bromide salt of a phosphonium cation .Chemical Reactions Analysis
Methyltriphenylphosphonium bromide is widely used for methylenation via the Wittig reaction . It is also used in the synthesis of an enyne which, via ring closing metathesis, provided a benzazepine ring system .Physical And Chemical Properties Analysis
Methyltriphenylphosphonium bromide is a white solid that is soluble in polar organic solvents . It has a molecular weight of 357.22 . The melting point is 230-234 °C .Scientific Research Applications
Wittig Reaction
Methyl-d3-triphenylphosphonium bromide is widely used for methylenation via the Wittig reaction. This reaction is a common method for the synthesis of alkenes from aldehydes or ketones using phosphonium ylides .
Synthesis of Benzazepine Ring System
It has been employed in the synthesis of an enyne, which, through ring-closing metathesis, provided a benzazepine ring system. This showcases its role in complex organic synthesis .
Proteomics Research
This compound is also used in proteomics research, indicating its utility in the study of proteins and their functions .
Safety And Hazards
Methyltriphenylphosphonium bromide is considered hazardous. It is toxic if swallowed and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
triphenyl(trideuteriomethyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEFCHWGJNHZNT-NIIDSAIPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170527 | |
Record name | (2H3)Methyltriphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2H3)Methyltriphenylphosphonium bromide | |
CAS RN |
1787-44-6 | |
Record name | Phosphonium, methyl-d3-triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1787-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Methyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Methyltriphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H3]methyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How is (2H3)Methyltriphenylphosphonium bromide used to introduce deuterium into target molecules?
A1: (2H3)Methyltriphenylphosphonium bromide is a Wittig reagent. Wittig reagents are organophosphorus compounds used to introduce an alkene group into a molecule, typically by reacting with an aldehyde or ketone. In the case of (2H3)Methyltriphenylphosphonium bromide, the introduced alkene group contains deuterium atoms (CD3) instead of regular hydrogen atoms (CH3). This allows chemists to synthesize specifically labeled deuterated analogs of various compounds, as demonstrated by the synthesis of deuterated methylenecyclohexanes, methylenedecalins, and taraxasterols in the research paper [].
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